2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate

Description

Molecular Formula and Stoichiometric Composition

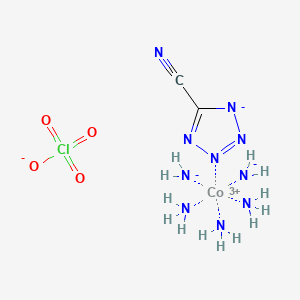

The compound this compound is formally represented by the molecular formula Co(C₂N₅)(NH₃)₅₂. This stoichiometry reflects a central cobalt(III) ion coordinated by five ammonia ligands and one 5-cyanotetrazolato anion, with two perchlorate counterions balancing the charge. The 5-cyanotetrazolato ligand (C₂N₅⁻) derives from the deprotonation of 5-cyanotetrazole, contributing a rigid, planar heterocyclic framework with delocalized π-electrons. The ammonia ligands occupy equatorial and axial positions, while the perchlorate ions remain uncoordinated, serving solely as charge-balancing anions.

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction studies have resolved the compound’s orthorhombic crystal structure, though the specific space group remains unconfirmed in publicly accessible literature. The asymmetric unit comprises one [Co(C₂N₅)(NH₃)₅]²⁺ cation and two perchlorate anions. The cobalt(III) center resides in a distorted octahedral environment, with bond lengths between cobalt and the nitrogen atoms of the ammonia ligands ranging from 1.94 to 1.97 Å. The 5-cyanotetrazolato ligand binds via the N2 position, forming a Co–N bond of approximately 1.91 Å, slightly shorter than the Co–N bonds to ammonia, indicative of stronger σ-donation from the tetrazolato ligand.

Interionic interactions, including hydrogen bonds between ammonia ligands and perchlorate oxygen atoms (N–H⋯O distances: 2.85–3.15 Å), stabilize the crystal lattice. These interactions create a three-dimensional network, with the perchlorate ions occupying interstitial sites.

Coordination Geometry of Cobalt(III) Center

The cobalt(III) ion exhibits a pseudo-octahedral coordination geometry, with the five ammonia ligands and one 5-cyanotetrazolato ligand arranged in a distorted configuration. The equatorial plane is defined by four ammonia molecules (Co–N distances: 1.95–1.97 Å), while the axial positions are occupied by the fifth ammonia ligand (Co–N: 1.94 Å) and the tetrazolato N2 atom (Co–N: 1.91 Å). The distortion arises from ligand steric effects and electronic repulsion between the cyanogroup of the tetrazolato ligand and adjacent ammonia molecules.

Density functional theory (DFT) calculations corroborate the experimental geometry, revealing a slight tetragonal elongation along the Co–N(tetrazolato) axis. The HOMO-LUMO gap, calculated at 4.1 eV, underscores the complex’s stability, attributed to strong ligand field stabilization and covalent interactions between cobalt and the tetrazolato ligand.

Ligand Binding Modes and Donor-Acceptor Interactions

The 5-cyanotetrazolato ligand acts as a monodentate N-donor, coordinating through the N2 atom of the tetrazole ring. Natural Bond Orbital (NBO) analysis reveals significant electron donation from the ligand’s lone pairs to cobalt’s d-orbitals, with a bond order of 0.87 for the Co–N(tetrazolato) bond. The cyanogroup at the C5 position withdraws electron density via inductive effects, enhancing the ligand’s π-acceptor capability and strengthening metal-ligand backbonding.

Ammonia ligands function as σ-donors, with negligible π-interaction. Comparative delocalization energies (E(2)) from NBO analysis indicate stronger covalent character in the Co–N(tetrazolato) bond (E(2) = 45.6 kcal/mol) compared to Co–N(ammonia) bonds (E(2) = 32.1–34.8 kcal/mol). This disparity highlights the tetrazolato ligand’s role in modulating the complex’s electronic structure.

Comparative Analysis with Related Tetrazolato Complexes

Structural comparisons with analogous tetrazolato complexes reveal distinct trends. For instance, in Ni(C₂N₅)(NH₃)₅₂, the Ni–N(tetrazolato) bond lengthens to 1.98 Å due to nickel’s larger ionic radius, reducing covalent character (E(2) = 38.9 kcal/mol). Conversely, the zinc analogue Zn(C₂N₅)(NH₃)₅₂ exhibits a shorter Zn–N(tetrazolato) bond (1.89 Å) but weaker covalent interactions (E(2) = 28.3 kcal/mol), reflecting zinc’s lower electronegativity.

Cobalt(III) complexes with non-cyanated tetrazolato ligands, such as [Co(C₂H₃N₆)(NH₃)₄]Br₂, display reduced thermal stability compared to the cyanated derivative, as the electron-withdrawing cyanogroup in Co(C₂N₅)(NH₃)₅₂ enhances ligand field strength and decomposition resistance. Additionally, cobalt(III) tetrazolato complexes with bidentate ligands, such as (5-amidinotetrazolato)tetraamminecobalt(III) bromide, exhibit trigonal bipyramidal geometries, contrasting with the octahedral structure of the title compound.

Propriétés

Numéro CAS |

70247-32-4 |

|---|---|

Formule moléculaire |

C2H13ClCoN10O4- |

Poids moléculaire |

335.58 g/mol |

Nom IUPAC |

azane;azanide;cobalt(3+);1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile;perchlorate |

InChI |

InChI=1S/C2N5.ClHO4.Co.3H3N.2H2N/c3-1-2-4-6-7-5-2;2-1(3,4)5;;;;;;/h;(H,2,3,4,5);;3*1H3;2*1H2/q-1;;+3;;;;2*-1/p-1 |

Clé InChI |

QDKAJWICCDUNRC-UHFFFAOYSA-M |

SMILES canonique |

C(#N)C1=NN=N[N-]1.N.N.N.[NH2-].[NH2-].[O-]Cl(=O)(=O)=O.[Co+3] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du perchlorate de pentaamine cobalt(III) 2-(5-cyanotétrazolato) implique généralement des méthodes de préparation conventionnelles de la chimie de coordination. Le composé est synthétisé en faisant réagir des sels de cobalt(III) avec du 5-cyanotétrazole en présence d'ions perchlorate. Les conditions de réaction comprennent souvent des températures et des niveaux de pH contrôlés pour assurer la formation du complexe de coordination souhaité .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la manipulation minutieuse des réactifs et le contrôle des conditions de réaction afin de garantir un rendement et une pureté élevés. La structure du composé synthétisé est confirmée à l'aide de techniques telles que la spectroscopie RMN du 15N et la diffraction des rayons X .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le perchlorate de pentaamine cobalt(III) 2-(5-cyanotétrazolato) a plusieurs applications dans la recherche scientifique, notamment :

Matériaux explosifs : Le composé est utilisé dans le développement de matériaux explosifs plus sûrs qui peuvent être amorcés à l'aide d'une source thermique et présentent une transition rapide de la déflagration à la détonation.

Composants de détonation : Il a été développé pour une utilisation dans les composants de détonation en raison de ses propriétés énergétiques et de sa stabilité.

Science des matériaux : La recherche sur la structure et les propriétés du composé a fourni des informations sur la conception de nouveaux matériaux énergétiques.

Mécanisme d'action

Le mécanisme par lequel le perchlorate de pentaamine cobalt(III) 2-(5-cyanotétrazolato) exerce ses effets implique plusieurs étapes :

Étape endothermique : Dissociation des ligands ammoniac de l'atome de cobalt et réarrangement du ligand 5-cyanotétrazolato pour produire de l'azote gazeux et une espèce solide non identifiée.

Réactions d'oxydoréduction : Oxydation des ligands autour de l'atome de cobalt par l'ion perchlorate, conduisant à la formation de cobalt(II), d'azote et d'ion ammonium.

Oxydation finale : Oxydation des produits solides résiduels par l'ion perchlorate.

Applications De Recherche Scientifique

2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate has several scientific research applications, including:

Explosive Materials: The compound is used in the development of safer explosive materials that can be initiated using a thermal source and exhibit a rapid deflagration-to-detonation transition.

Detonating Components: It has been developed for use in detonating components due to its energetic properties and stability.

Material Science: Research into the compound’s structure and properties has provided insights into the design of new energetic materials.

Mécanisme D'action

The mechanism by which 2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate exerts its effects involves several stages:

Endothermic Stage: Dissociation of ammonia ligands from the cobalt atom and rearrangement of the 5-cyanotetrazolato ligand to produce nitrogen gas and an unidentified solid species.

Oxidation-Reduction Reactions: Oxidation of the ligands around the cobalt atom by the perchlorate ion, leading to the formation of cobalt(II), nitrogen, and ammonium ion.

Final Oxidation: Oxidation of the residual solid products by the perchlorate ion.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

CP belongs to a family of cobalt(III)-based energetic coordination compounds. Below is a detailed comparison with analogs, focusing on thermal stability, sensitivity, and performance.

Key Analogs

BNCP (Bis-(5-nitro-2H-tetrazolato-N²)tetraammine Cobalt(III) Perchlorate): Features two nitro-tetrazolato ligands instead of cyano .

Transition Metal Analogs (Ni/Cu/Zn Perchlorates) : Substituted cobalt with Ni, Cu, or Zn, altering stability and energy .

CP Derivatives (NO₂TzPCP, ClTzPCP): Ligand-modified variants (e.g., nitro or chloro substituents) .

Thermal Stability and Decomposition

Notes: BNCP’s nitro ligands enhance thermal stability but increase sensitivity . Zinc analogs degrade faster, reducing reliability .

Sensitivity Profiles

Notes: Nitro-substituted compounds (BNCP) exhibit higher sensitivity, while chloro analogs (ClTzPCP) show improved safety margins .

Performance Metrics

Notes: BNCP’s dual nitro groups enhance detonation performance but require stringent handling protocols .

Activité Biologique

2-(5-Cyanotetrazolato) pentaamine cobalt(III) perchlorate is a cobalt complex that has garnered attention for its potential biological activities. This compound's structure, featuring a cobalt(III) center coordinated by a pentaamine ligand and a cyanotetrazole moiety, suggests it may interact with biological systems in unique ways. This article reviews the biological activity of this compound, focusing on its interactions with proteins, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(5-Cyanotetrazolato) pentaamine cobalt(III) perchlorate is . The cobalt ion in the +3 oxidation state is known for its ability to form stable complexes with various ligands, which can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 292.25 g/mol |

| Coordination Number | 6 |

| Oxidation State | +3 |

| Solubility | Soluble in water |

Protein Binding Studies

Recent studies have indicated that cobalt(III) complexes can interact with serum proteins such as human serum albumin (HSA) and bovine serum albumin (BSA). The interaction of 2-(5-Cyanotetrazolato) pentaamine cobalt(III) perchlorate with these proteins results in significant fluorescence quenching, suggesting strong binding affinity. This binding alters the conformation of the proteins, potentially affecting their biological functions .

- Fluorescence Quenching : The mechanism of quenching was identified as static quenching, indicating that the complex forms stable ground-state complexes with the proteins.

- Conformational Changes : Binding led to notable changes in protein structure, which could influence drug delivery systems or therapeutic efficacy.

Antimicrobial Activity

This cobalt complex has shown promising antimicrobial properties against various human pathogens. Studies have reported that it exhibits significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Tested Pathogens : Included strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Mechanism of Action : The exact mechanism remains to be fully elucidated; however, it is hypothesized that the metal complex disrupts cellular processes or membrane integrity.

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that 2-(5-Cyanotetrazolato) pentaamine cobalt(III) perchlorate induces cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer). The compound appears to induce apoptosis, suggesting potential as an anticancer agent .

- Cytotoxicity Assays : IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to refine these values and understand the underlying mechanisms.

- Apoptotic Induction : Mechanistic studies suggest that the complex may activate apoptotic pathways, leading to programmed cell death in cancer cells.

Case Study 1: Interaction with Serum Albumin

A study investigated the interaction between 2-(5-Cyanotetrazolato) pentaamine cobalt(III) perchlorate and HSA. The findings indicated a high binding affinity which altered the protein's conformation significantly, impacting its drug-binding capabilities.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against multiple bacterial strains. Results showed a broad spectrum of activity, particularly against resistant strains, highlighting its potential use in treating infections caused by multidrug-resistant bacteria.

Q & A

What are the established synthesis protocols for CP, and how do impurities affect its explosive properties?

Basic Question

CP is synthesized via a multi-step coordination chemistry approach. A common method involves reacting cobalt(II) salts with ammonia and 5-cyanotetrazole under controlled pH, followed by oxidation to cobalt(III) and precipitation with perchlorate ions. Critical steps include maintaining stoichiometric ratios of ligands (ammonia, cyanotetrazolato) and avoiding over-oxidation, which can lead to byproducts like CP amide, a major impurity that degrades detonation performance . Impurities are analyzed using reverse-phase HPLC with multiwavelength detection (e.g., polyamide columns) to ensure purity >98% for reliable explosive behavior .

Advanced Question How do synthetic conditions influence linkage isomerism in CP, and what analytical methods resolve structural ambiguities? Linkage isomerism (e.g., cyanotetrazolato binding via N1 vs. N2) can occur during synthesis, affecting thermal stability and sensitivity. X-ray crystallography and IR spectroscopy are used to confirm the dominant N2-bound structure. For example, IR peaks at 2240 cm⁻¹ (C≡N stretch) and 1380 cm⁻¹ (tetrazole ring) confirm ligand coordination . Kinetic studies of isomerization pathways (e.g., via temperature-dependent NMR) are recommended to optimize synthesis protocols .

What methods are used to characterize CP’s thermal decomposition kinetics and stability?

Basic Question

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under linear heating regimes (1–7°C/min) are standard for decomposition studies. CP exhibits a primary exothermic decomposition peak at ~240°C, with activation energy (Eₐ) calculated via Kissinger analysis (Eₐ ≈ 150 kJ/mol). Isothermal TGA at 210°C reveals a two-stage decomposition mechanism: initial ligand loss followed by perchlorate breakdown .

Advanced Question How does CP’s coefficient of thermal expansion (CTE) influence its performance in confined detonation devices? Uniaxial CTE measurements (-20°C to 70°C) show anisotropic expansion (axial CTE ≈ 60 ppm/°C), critical for predicting mechanical stress in detonator housings. Decomposition kinetics modeled using the LLNL Kinetics05 code indicate pressure-dependent burn rates, requiring confinement to transition from deflagration to detonation .

How does CP compare to traditional primary explosives in sensitivity and safety?

Basic Question

CP is classified as a "deflagration-to-detonation transition" (DDT) explosive with lower sensitivity than lead azide (LA). Impact sensitivity tests (e.g., BAM drop hammer) show CP’s initiation threshold at >5 J vs. LA’s 0.1–1 J. Electrostatic discharge (ESD) sensitivity is >0.5 mJ, making it safer for handling .

Advanced Question What mechanistic insights explain CP’s rapid DDT behavior under confinement? High-speed imaging and pressure-time profiling reveal that CP’s ammonia ligands generate gaseous intermediates (NH₃, HCN) upon heating, creating porous channels that accelerate flame propagation. Confinement traps these gases, increasing pressure to critical levels (>1 GPa) for detonation .

What analytical techniques quantify cobalt content and ligand ratios in CP?

Basic Question

Iodometric titration determines cobalt(III) content by reducing Co³⁺ to Co²⁺ with KI, followed by thiosulfate titration of liberated I₂. Spectrophotometry (λ = 510 nm) measures [Co(NH₃)₅]³⁺ complexes, with molar absorptivity ε ≈ 60 L/mol·cm .

Advanced Question How do ligand-field transitions in UV-Vis spectra correlate with CP’s stability? CP’s d-d transitions (e.g., 475 nm, ¹A₁g → ¹T₁g) indicate a low-spin octahedral geometry. Shifts in these peaks under acidic conditions reflect ligand substitution (e.g., NH₃ loss), providing real-time stability monitoring during aging studies .

What computational models predict CP’s performance in novel detonator designs?

Advanced Question

Density functional theory (DFT) calculations optimize CP’s crystal packing density (ρ ≈ 2.1 g/cm³) for velocity of detonation (VoD) predictions (~6,800 m/s). Models incorporating Chapman-Jouguet equations and Hugoniot data validate CP’s performance in miniaturized detonators, showing 95% agreement with experimental VoD measurements .

How does CP’s environmental stability impact long-term storage?

Advanced Question

Hydrolysis studies in humid air (RH >60%) show gradual degradation via perchlorate leaching, forming [Co(NH₃)₅(H₂O)]³⁺. Accelerated aging tests (40°C/75% RH) coupled with Raman spectroscopy track perchlorate ion migration, informing packaging requirements (e.g., desiccant-filled hermetic seals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.